molecular formula C20H22N4O2 B2527652 2-(diethylamino)-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide CAS No. 899726-54-6

2-(diethylamino)-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide

Cat. No.: B2527652
CAS No.: 899726-54-6
M. Wt: 350.422
InChI Key: ZVCKRNZWLYWBAB-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide is a complex organic compound that features a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core. This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions. The resulting 3,4-dihydroquinoxalin-2-one is then subjected to further functionalization.

The next step involves the introduction of the diethylamino group. This can be done through a nucleophilic substitution reaction where the quinoxaline derivative is reacted with diethylamine in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoxaline core to its fully reduced form.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(diethylamino)-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroquinoxalin-2-one: A precursor in the synthesis of the target compound, sharing the quinoxaline core structure.

    N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide: Lacks the diethylamino group but has a similar core structure.

    2-(diethylamino)acetamide: Contains the diethylamino group but lacks the quinoxaline core.

Uniqueness

2-(diethylamino)-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide is unique due to the combination of the quinoxaline core and the diethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(diethylamino)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-24(4-2)13-18(25)21-15-10-6-5-9-14(15)19-20(26)23-17-12-8-7-11-16(17)22-19/h5-12H,3-4,13H2,1-2H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCKRNZWLYWBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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